1H-1,2,3-Triazole-5(4H)-thione
Description
Structure
3D Structure
Properties
Molecular Formula |
C2H3N3S |
|---|---|
Molecular Weight |
101.13 g/mol |
IUPAC Name |
1,4-dihydrotriazole-5-thione |
InChI |
InChI=1S/C2H3N3S/c6-2-1-3-5-4-2/h1H2,(H,3,4,6) |
InChI Key |
BDAOOMQRIMJBNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=S)NN=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 1h 1,2,3 Triazole 5 4h Thione and Its Derivatives
Conventional Synthetic Routes to 1H-1,2,3-Triazole-5(4H)-thione Scaffolds
The classical approaches to synthesizing the this compound core and its substituted analogues have been well-established, primarily relying on cyclization reactions and sequential modifications.
Cyclization Reactions for Thione Ring Formation
The formation of the this compound ring system is often achieved through the cyclization of appropriately substituted open-chain precursors. A common and effective method involves the reaction of hydrazides with sources of a thiocarbonyl group. For instance, the synthesis can start from furan-2-carboxylic acid hydrazide or phenylacetic acid hydrazide, which are converted to 1,4-substituted thiosemicarbazides. scielo.org.za These thiosemicarbazide (B42300) intermediates then undergo intramolecular cyclization, typically in the presence of a base such as sodium hydroxide (B78521), to yield the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. scielo.org.za
Another fundamental approach involves the reaction of thiosemicarbazide with formamide. researchgate.net Heating these reagents together leads to a clear solution that, upon cooling, yields 1,2,4-triazole-3-thione. researchgate.net Similarly, substituted thiosemicarbazides, such as benzoylthiosemicarbazide, can be cyclized in a basic medium like sodium hydroxide solution upon heating to produce the corresponding 5-substituted triazole-3-thione. researchgate.net
The versatility of this cyclization approach is demonstrated by its application in creating a variety of substituted triazole thiones. The reaction of carboxylic acid chlorides with thiosemicarbazide or its derivatives, followed by thermal or base-catalyzed cyclization of the resulting acylthiosemicarbazide intermediate, is a widely used strategy. nih.gov
| Starting Material(s) | Reagents | Product | Yield | Ref |
| Furan-2-carboxylic acid hydrazide, Phenyl isothiocyanate | - | 1-(Furan-2-carbonyl)-4-phenylthiosemicarbazide | - | scielo.org.za |
| 1-(Furan-2-carbonyl)-4-phenylthiosemicarbazide | 2N NaOH, HCl | 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | 68% | scielo.org.za |
| Thiosemicarbazide, Formamide | Heat (110-120 °C) | 1,2,4-Triazole-3-thione | 85% | researchgate.net |
| Benzoylthiosemicarbazide | 20% NaOH, HCl | 5-Phenyl-1,2,4-triazole-3-thione | 84% | researchgate.net |
This table presents examples of cyclization reactions for the formation of the triazole-thione scaffold.
Multi-step Reaction Pathways for Substituted 1H-1,2,3-Triazole-5(4H)-thiones
The synthesis of more complex, substituted 1H-1,2,3-triazole-5(4H)-thiones often necessitates multi-step reaction sequences. These pathways allow for the introduction of various functional groups at different positions of the triazole ring.
A representative multi-step synthesis starts with a hydrazide, which is reacted with an isothiocyanate to form a thiosemicarbazide. This intermediate is then cyclized in an alkaline medium to form the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. scielo.org.za Further functionalization can be achieved; for example, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol can be reacted with various arylaldehydes to produce azomethine derivatives. scielo.org.za
Another illustrative pathway involves the S-alkylation of a pre-formed triazole-thione. For instance, 4,5-diphenyl-4H-1,2,4-triazole-3-thiol can be S-alkylated using 2-bromo-1,1-diethoxyethane in the presence of a base like cesium carbonate. nih.gov The resulting S-alkylated acetal (B89532) can then be deprotected to yield the corresponding aldehyde, which may be isolated as a bisulfite adduct. nih.gov
Furthermore, a series of novel 1,2,4-triazole (B32235) thione derivatives containing 1,2,3-triazole and substituted piperazine (B1678402) moieties have been synthesized through the Mannich reaction of 1,2,3-triazole-containing 1,2,4-triazole thiol intermediates with various substituted piperazines and formaldehyde (B43269), resulting in high yields. rsc.org
| Precursor | Reaction Sequence | Final Product | Ref |
| Furan-2-carboxylic acid hydrazide | 1. Reaction with p-chlorophenyl isothiocyanate. 2. Cyclization with 2N NaOH. | 4-(4-Chlorophenyl)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | scielo.org.za |
| 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol | 1. S-alkylation with 2-bromo-1,1-diethoxyethane and Cs2CO3. 2. Acetal deprotection. | 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde bisulfite adduct | nih.gov |
| 1,2,3-Triazole-containing 1,2,4-triazole thiol | Mannich reaction with substituted piperazines and formaldehyde. | 1,2,4-Triazole thione derivatives with piperazine moieties | rsc.org |
This table showcases multi-step reaction pathways for synthesizing substituted 1H-1,2,3-triazole-5(4H)-thiones.
Sustainable and Advanced Synthetic Strategies for this compound
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These advanced strategies, including microwave- and ultrasound-assisted synthesis, offer considerable advantages over conventional heating methods, such as reduced reaction times, increased yields, and milder reaction conditions.
Microwave-Assisted Synthesis of Triazole-Thione Structures
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating the formation of triazole-thione derivatives. This technique has been successfully applied to the synthesis of various 1,2,4-triazole derivatives with improved yields and drastically reduced reaction times compared to conventional heating methods. scielo.org.za
For example, the cyclization of chalcones derived from 3,5-diphenyl-1H-1,2,4-triazole with hydrazine (B178648) hydrate (B1144303) in the presence of glacial acetic acid can be efficiently carried out under microwave irradiation for just 10 minutes to produce 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole derivatives. nih.gov Similarly, the synthesis of 1,2,3-triazole derivatives through a copper(I)-catalyzed 1,3-dipolar cycloaddition of alkynes and organic azides shows higher yields in shorter times under microwave irradiation compared to conventional methods. researchgate.net
| Reaction | Conventional Method | Microwave-Assisted Method | Ref |
| Cyclization of chalcones with hydrazine hydrate | Not specified | 10 minutes, 280 W | nih.gov |
| Cu(I) catalyzed 1,3-dipolar cycloaddition | 8 hours, 80 °C | 12 minutes, 180 W | researchgate.net |
| Synthesis of triazolothiadiazoles | Not specified | 5-15 minutes, 250 W | scielo.br |
This table compares conventional and microwave-assisted synthesis for triazole-thione structures.
Ultrasound-Assisted Synthesis of Triazole-Thione Structures
Ultrasound irradiation is another green chemistry technique that has been effectively employed in the synthesis of triazole-thione compounds. Sonochemistry accelerates reaction rates and often leads to higher yields in shorter time frames.
The synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives has been achieved with high efficiency using ultrasound. The key triazole intermediate was formed by cyclizing a thiosemicarbazide derivative, and subsequent coupling reactions under ultrasound irradiation (45–55°C) were completed in 39–80 minutes, yielding 65–80% of the product. In contrast, the conventional method required 10–36 hours. nih.gov This highlights the significant rate enhancement provided by ultrasound.
Similarly, a simple and efficient protocol for synthesizing 1,2,3-triazole-2,3-dihydroquinazolin-4[1H]-one conjugates has been developed using ultrasound-assisted, solvent-free conditions with an ionic liquid catalyst, resulting in good to excellent yields. researchgate.net
| Product | Reaction Time (Ultrasound) | Yield (Ultrasound) | Reaction Time (Conventional) | Ref |
| N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives | 39–80 minutes | 65–80% | 10–36 hours | nih.gov |
| 1,2,3-Triazole-2,3-dihydroquinazolin-4[1H]-one conjugates | Not specified | Good to excellent | Slower | researchgate.net |
This table illustrates the efficiency of ultrasound-assisted synthesis compared to conventional methods.
Green Chemistry Approaches: Catalyst-Free and Aqueous Media Syntheses
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of triazole-thione synthesis, this has led to the development of catalyst-free and aqueous media-based methods.
An example of a catalyst-free approach is the synthesis of fused 1,2,3-triazole derivatives through an intramolecular azide-alkene cascade reaction. By treating benzyl (B1604629) bromides bearing an ortho-substituted α,β-unsaturated ketone moiety with sodium azide (B81097) in DMF at room temperature, the desired fused triazoles were obtained in excellent yields without the need for a catalyst. rsc.org
Furthermore, the synthesis of fully decorated 1,2,3-triazoles containing a sulfur-based side chain has been achieved in high yields using water as a solvent and a weak base, providing an environmentally friendly procedure that is also scalable. nih.gov The use of water as a solvent is highly desirable as it is non-toxic, non-flammable, and readily available.
These green chemistry approaches not only offer environmental benefits but can also simplify reaction procedures and product purification.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Formation
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of "click chemistry," offering a highly efficient and regioselective pathway to 1,4-disubstituted 1,2,3-triazoles. springerprofessional.deresearchgate.net This reaction's appeal lies in its mild conditions, broad substrate scope, and high yields, making it a cornerstone in modern organic synthesis. springerprofessional.dejetir.org The CuAAC reaction significantly accelerates the 1,3-dipolar cycloaddition between azides and terminal alkynes, a reaction that would otherwise require harsh conditions and result in a mixture of regioisomers. researchgate.netjetir.org The use of a copper(I) catalyst ensures the exclusive formation of the 1,4-disubstituted regioisomer. researchgate.netresearchgate.net
The versatility of CuAAC is demonstrated in its wide-ranging applications, from medicinal chemistry and bioconjugation to materials science. springerprofessional.de For instance, new 1,4-disubstituted 1,2,3-triazoles have been synthesized via the CuAAC reaction between ethyl 2-azidoacetate and terminal acetylenes derived from natural products, showcasing its utility in creating novel compounds with potential antioxidant activity. nih.govscielo.br The process is not only efficient but also aligns with the principles of green chemistry, often utilizing water as a solvent and proceeding under mild, non-inert conditions. researchgate.netnih.gov
The catalytic cycle, though widely utilized, has been a subject of study, with density functional theory (DFT) calculations suggesting a mechanism involving the formation of a copper acetylide intermediate. bham.ac.uk This is followed by coordination of the azide and subsequent cyclization to yield the 1,4-disubstituted triazole. bham.ac.uk
Novel Catalytic Systems in Triazole-Thione Synthesis
Recent research has focused on developing novel and more efficient catalytic systems for triazole synthesis, moving towards more sustainable and environmentally friendly procedures. These advancements aim to reduce reaction times, simplify work-up, and increase yields compared to traditional methods. nih.gov
One area of innovation involves the use of eco-friendly catalysts. Examples include:
Rhizobial cyclic β-1,2 glucan
Water extract of banana (WEB)
Biosourced cyclosophoraose (CyS)
Eggshell powder (ESP)
Fish bone powder nih.gov
Furthermore, nanoparticle-based catalysts are gaining traction in the synthesis of 1,2,3-triazoles. nih.gov Some research has even explored catalyst-free methods for the synthesis of functionalized 1,2,4-triazoles, highlighting a trend towards minimizing the use of metal catalysts altogether. nih.gov The development of a true "click" catalytic system based on commercially available [CuBr(PPh3)3] allows for reactions at room temperature with low catalyst loadings and without the need for additives, simplifying the purification process. organic-chemistry.org
Strategic Derivatization of the this compound Core
The inherent reactivity of the this compound scaffold allows for strategic derivatization at multiple sites, leading to a vast library of compounds with diverse functionalities and biological activities.
Regioselective N-Alkylation and S-Alkylation Reactions
The alkylation of the triazole-thione ring is a critical step in the diversification of this scaffold. The presence of multiple nucleophilic centers (nitrogen and sulfur atoms) can lead to a mixture of N-alkylated and S-alkylated products. The regioselectivity of these reactions is often influenced by the reaction conditions, including the solvent and base used. uzhnu.edu.ua
In many instances, alkylation preferentially occurs at the sulfur atom, yielding S-alkylated products, which are often the desired thioethers. uzhnu.edu.ua However, the formation of N-alkylated derivatives as byproducts is also common. uzhnu.edu.ua For example, the alkylation of S-substituted 1,2,4-triazoles can result in a mixture of S,2-N- and S,1-N-dialkylated products. uzhnu.edu.ua The specific substitution pattern can be crucial for biological activity, as demonstrated by studies showing differential effects of S- and N-alkylated derivatives on DNA methylation and antitumor activity. uzhnu.edu.ua
Table 1: Regioselectivity in Alkylation of Triazole-thiones
| Starting Material | Alkylating Agent | Reaction Conditions | Products | Reference |
| S-unprotected 1,2,4-triazole-3-thiol | Methyl 3-bromopropanoate | - | Inseparable mixture of S- and 2-N-alkylation products | uzhnu.edu.ua |
| Allylsulfanyl-4-amino-1,2,4-triazole | Fusing (no solvent/catalyst) | - | 2-N-allylated product | uzhnu.edu.ua |
| S-substituted 1,2,4-triazoles | Alkyl halides | K2CO3 | Mixture of S,2-N- and S,1-N-alkylated triazoles (S,2-N- as major) | uzhnu.edu.ua |
| 1H-1,2,4-triazole-5-thiol | 3-bromodihydrofuran-2(3H)-one | Anhydrous sodium acetate, glacial acetic acid or triethylamine, ethanol | 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one | mdpi.com |
Formation of Schiff Bases and Hydrazone Derivatives
Schiff bases and hydrazones are important classes of derivatives synthesized from the 1,2,3-triazole-thione core, often exhibiting a wide range of biological activities. nih.govnepjol.info
Schiff bases are typically formed through the condensation of an amino-substituted triazole-thione with an aldehyde or ketone. nepjol.inforesearchgate.net For example, a series of Schiff bases were synthesized by reacting 4-amino-5-substituted-1,2,4-triazolethiones with various aldehydes in the presence of a catalytic amount of glacial acetic acid. researchgate.net These compounds have been investigated for their potential as antimicrobial and antifungal agents. mdpi.comnih.govnepjol.info
Hydrazone derivatives are also readily prepared from the triazole-thione scaffold. nih.gov A common synthetic route involves the S-alkylation of the triazole-thione with a halo-ester, followed by reaction with hydrazine hydrate to form a hydrazide intermediate. This hydrazide can then be condensed with various aldehydes or ketones to yield the final hydrazone derivatives. nih.gov These hybrid molecules have shown promise as anticancer agents. nih.gov
Table 2: Synthesis of Schiff Base and Hydrazone Derivatives
| Starting Triazole | Reagent(s) | Product Type | Reference |
| 4-amino-5-substituted-1,2,4-triazolethione | 2-chloro-6-fluorine benzaldehyde | Schiff Base | researchgate.net |
| 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Aromatic aldehydes | Schiff Base | mdpi.com |
| 4-Phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione | Ethyl chloroacetate, then hydrazine hydrate, then various aldehydes/isatins | Hydrazone | nih.gov |
| 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | Thiosemicarbazide | Thiosemicarbazone (Hydrazone derivative) | researchgate.net |
Nucleoside Analog Synthesis Incorporating 1,2,3-Triazole-Thione Moieties
The incorporation of the 1,2,3-triazole-thione moiety into nucleoside structures represents a significant strategy in the development of novel antiviral and anticancer agents. mdpi.comnih.gov These modifications can enhance the biological activity, solubility, and bioavailability of the parent nucleosides. mdpi.com
The synthesis of these nucleoside analogs often utilizes enzymatic methods, which offer high efficiency and simplified purification. mdpi.com For instance, E. coli purine (B94841) nucleoside phosphorylase has been successfully used to catalyze the glycosylation of substituted 1,2,4-triazole-3-thiones to produce both ribosides and 2-deoxyribosides. mdpi.comnih.gov
Another powerful tool for synthesizing triazole-containing nucleoside analogs is the CuAAC "click" chemistry. nih.govmdpi.com This method allows for the efficient coupling of an azido-modified sugar with an alkyne-functionalized triazole-thione or vice versa. mdpi.comnih.gov This approach has been used to create a variety of 1,2,3-triazolyl nucleoside analogues with the triazole ring acting as a linker between a sugar moiety and another heterocyclic base. nih.govnih.gov These compounds have demonstrated promising antiviral activities, particularly against influenza viruses. nih.govnih.gov
Tautomeric Equilibria and Isomerism in 1h 1,2,3 Triazole 5 4h Thione Systems
Thiol-Thione Tautomerism: Mechanistic and Energetic Investigations
The thiol-thione tautomerism in 1,2,3-triazole systems is a subject of extensive research, employing both experimental and computational methods to unravel the mechanistic pathways and energetic landscapes of this process. The two primary tautomers are the 1H-1,2,3-triazole-5(4H)-thione form and the 1H-1,2,3-triazole-5-thiol form. The interconversion between these forms occurs via an intramolecular proton transfer.
Experimental Elucidation of Tautomeric Forms (Solid-State vs. Solution)
Experimental studies have been instrumental in determining the predominant tautomeric form of this compound in different physical states.
In the solid state , X-ray crystallography has consistently shown that the thione tautomer is the dominant species. nih.govresearchgate.net This preference in the crystalline phase is often attributed to the formation of stable intermolecular hydrogen bonding networks, particularly N-H···S and N-H···N interactions, which stabilize the thione form. nih.gov Infrared (IR) spectroscopy further supports this, with the presence of a characteristic C=S stretching vibration and the absence of a distinct S-H stretching band. dergipark.org.tr For instance, the IR spectrum of 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione shows a C=S band, confirming the thione structure. dergipark.org.tr
In solution , the tautomeric equilibrium is more complex and highly dependent on the solvent's polarity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are employed to study this equilibrium. jocpr.combenthamscience.com In many cases, NMR spectra in solvents like DMSO-d6 show proton signals corresponding to the NH group, indicating the prevalence of the thione form. dergipark.org.trnajah.eduacs.org However, in some instances, evidence of both tautomers can be observed, suggesting a dynamic equilibrium in solution. benthamscience.com High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has also been utilized to separate and identify the thione and thiol tautomers in solution, confirming that the thione form is often the major component. jocpr.com
Quantum Chemical Predictions of Tautomeric Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have provided profound insights into the relative stabilities of the thiol and thione tautomers. These computational methods allow for the determination of the energies of the different tautomers and the transition states connecting them.
Numerous theoretical studies have consistently predicted that the thione tautomer is energetically more stable than the thiol tautomer in the gas phase. researchgate.netnih.govmdpi.com The energy difference between the two forms can vary depending on the specific derivative and the level of theory used, but the thione form is generally favored. For example, DFT calculations on various 1,2,4-triazole-3-thione derivatives have shown the thione form to be more stable. researchgate.netnih.gov For certain Schiff bases of 4-amino-5-indol-2-yl-1,2,4-triazole-3-thione, the thione tautomer was found to be more stable than the thiol form by approximately 13-14 kcal/mol. mdpi.com
These computational findings are in good agreement with experimental observations, particularly in the solid state where the thione form predominates. najah.edumdpi.com The greater stability of the thione tautomer is often attributed to its more favorable electronic structure and delocalization of charge.
Computational Modeling of Intramolecular Proton Transfer Processes
Computational modeling has been a powerful tool for investigating the mechanism of the intramolecular proton transfer that underlies the thiol-thione tautomerism. These studies focus on mapping the potential energy surface of the reaction, identifying the transition state (TS) structure, and calculating the activation energy barrier for the interconversion.
The proton transfer is generally modeled as a one-step intramolecular process. researchgate.netnih.gov The transition state for this process involves the migrating proton being positioned between the nitrogen and sulfur atoms, forming a transient four-membered ring-like structure. najah.edu DFT calculations have been employed to optimize the geometries of the tautomers and the transition state and to calculate the energy barriers.
The calculated activation energies for the thione-to-thiol conversion are typically significant, suggesting that the interconversion is not facile at room temperature. najah.edu For instance, in a study on a derivative of 1H-1,2,4-triazole-5(4H)-thione, the energy of the transition state was calculated to be substantially higher than that of the stable thione tautomer. najah.edu This high energy barrier helps to explain why the thione form is the predominantly observed species.
Advanced Spectroscopic and Structural Characterization Methodologies in 1h 1,2,3 Triazole 5 4h Thione Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1H-1,2,3-triazole-5(4H)-thione derivatives in solution. ¹H and ¹³C NMR provide fundamental information about the molecular framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione shows distinct signals for different protons. For instance, in a DMSO-d6 solvent, singlets appear for the C-NH₂ and N-NH₂ protons at approximately δ 5.23 ppm and δ 5.95 ppm, respectively. A broad signal for the NH proton is observed further downfield around δ 12.42 ppm. dergipark.org.tr In derivatives, such as Schiff bases, the formation of an imine bond (CH=N) is confirmed by a new signal in the range of δ 8.50–8.90 ppm. vulcanchem.com For some derivatives, the NH proton of the triazole ring can be found at chemical shifts as high as δ 13.7–13.98 ppm. sci-hub.se
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides key information on the carbon skeleton. For 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione, the C=S carbon resonates at approximately δ 163.87 ppm, while the C=N carbon of the triazole ring appears around δ 152.75 ppm. dergipark.org.tr In Schiff base derivatives, the imine carbon (CH=N) gives a signal in the region of δ 163.32–165.32 ppm. dergipark.org.tr The thione carbon (C=S) is typically observed in the range of δ 185.00–187.23 ppm. dergipark.org.tr
Advanced NMR Techniques: While standard ¹H and ¹³C NMR are foundational, advanced techniques like COSY, HSQC, and HMBC can be employed for more complex derivatives to establish connectivity between protons and carbons, providing unambiguous structural assignments. The use of different deuterated solvents can also help in identifying exchangeable protons, such as those of NH and OH groups.
Interactive Table: Representative NMR Data for this compound Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione | DMSO-d6 | 12.42 (s, 1H, NH), 5.95 (s, 2H, N-NH₂), 5.23 (s, 2H, C-NH₂) dergipark.org.tr | 163.87 (C=S), 152.75 (C=N) dergipark.org.tr |
| Schiff base of 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione with 2-hydroxybenzaldehyde | DMSO-d6 | 12.98 (1H, NH), 9.10 (s, 1H, OH), 8.50 (s, 1H, CH=N), 7.46-6.02 (m, 4H, Ar-H), 5.62 (s, 2H, NH₂) dergipark.org.tr | 185.00 (C=S), 165.32 (CH=N), 163.18 (C-OH), 152.76 (C=N), 131.01-117.68 (Ar-C) dergipark.org.tr |
| 4-allyl-3-(4-hydroxyphenyl)-2,4-dihydro-5H-1,2,4-triazole-5-thione | DMSO-d6 | 13.86 (s, 1H, NH), 10.09 (s, 1H, OH), 7.46 (d, 2H, Ar-H), 6.87 (d, 2H, Ar-H), 5.76-5.89 (m, 1H, =CH), 4.81-5.14 (m, 2H, =CH₂), 4.64 (s, 2H, N-CH₂) jrespharm.com | Not explicitly provided |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and confirming the tautomeric form of this compound.
Infrared (IR) Spectroscopy: The IR spectra of these compounds are characterized by several key absorption bands. The N-H stretching vibrations typically appear in the range of 3182–3394 cm⁻¹. vulcanchem.com The presence of these bands, coupled with the absence of a distinct S-H stretching band around 2500-2600 cm⁻¹, confirms that the compound predominantly exists in the thione tautomeric form rather than the thiol form. vulcanchem.com The C=N stretching vibration of the triazole ring is observed between 1636 and 1654 cm⁻¹. vulcanchem.com The C=S stretching vibration is found in the region of 1268–1269 cm⁻¹. dergipark.org.trvulcanchem.com For substituted derivatives, additional characteristic bands appear, such as those for aromatic C-H and C=C stretching. dergipark.org.tr
Raman Spectroscopy: FT-Raman spectroscopy complements IR data. For instance, in studies of related triazole thiones, the C=S stretching mode can be identified, and the analysis of vibrational spectra is often supported by theoretical calculations to provide a more detailed assignment of the observed bands. nih.govresearchgate.netnih.gov
Tautomerism: The combined data from IR and NMR spectroscopy provides conclusive evidence for the dominance of the thione tautomer in the solid state and in solution. The absence of the ν(S-H) band in IR spectra is a key indicator. vulcanchem.com
Interactive Table: Characteristic Vibrational Frequencies for this compound and its Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| N-H stretch | 3182 - 3394 | vulcanchem.com |
| C-H stretch (aromatic) | ~3103 | dergipark.org.tr |
| C-H stretch (aliphatic) | ~2953 | dergipark.org.tr |
| C=N stretch (triazole ring) | 1636 - 1654 | vulcanchem.com |
| C=N stretch (imine) | 1637 - 1651 | dergipark.org.tr |
| C=C stretch (aromatic) | 1457 - 1620 | dergipark.org.tr |
| C=S stretch | 1244 - 1269 | dergipark.org.tr |
X-ray Crystallography for Molecular and Supramolecular Structures
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.
Molecular Structure: Crystal structures of this compound derivatives confirm their molecular geometry. For example, the structure of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione shows that the non-hydrogen atoms are planar and lie on a mirror plane. iucr.orgresearchgate.net In other derivatives, the triazole ring itself is generally planar, which facilitates electronic conjugation. vulcanchem.com The planarity of the molecule can be influenced by substituents, with dihedral angles between the triazole ring and any attached aromatic rings being a key parameter. researchgate.net
Supramolecular Structure: A significant aspect revealed by X-ray crystallography is the network of intermolecular interactions that dictate the crystal packing. Hydrogen bonds are particularly important. N-H···S and N-H···N hydrogen bonds are commonly observed, often leading to the formation of dimers or extended chains. vulcanchem.comnih.gov For instance, centrosymmetric R₂²(8) dimers formed via N-H···S hydrogen bonds are a recurrent motif. researchgate.netnih.gov In some cases, more complex hydrogen-bonded sheets are formed. nih.gov Pi-pi stacking interactions between the triazole rings of adjacent molecules can also contribute to the stability of the crystal structure. iucr.org
Interactive Table: Selected Crystallographic Data for a 1H-1,2,4-triazole-5(4H)-thione Derivative
| Parameter | 4-amino-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione vulcanchem.com | 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione iucr.org |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/m |
| a (Å) | 7.352(1) | 5.0922(10) |
| b (Å) | 12.597(2) | 6.7526(14) |
| c (Å) | 14.896(3) | 8.6578(17) |
| β (°) | 97.76(3) | 90.17(3) |
| V (ų) | 1364.2(4) | 297.70(10) |
| Z | 4 | 2 |
| Key Supramolecular Interactions | N-H···S and N-H···N hydrogen bonds forming inversion dimers | N-H···N and N-H···S hydrogen bonds forming chains; π-π stacking |
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of this compound derivatives and for obtaining structural information through the analysis of their fragmentation patterns.
Molecular Ion Peak: Electron ionization (EI) and electrospray ionization (ESI) are common techniques used. The mass spectra typically show a prominent molecular ion peak ([M]⁺ or [M-H]⁻), which confirms the molecular formula of the synthesized compound. sci-hub.sescispace.com For compounds containing elements with characteristic isotopic patterns, such as chlorine or bromine, the molecular ion region will show corresponding isotopic peaks (e.g., [M]⁺ and [M+2]⁺), which aids in their identification. scispace.com
Fragmentation Analysis: The fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure. The fragmentation of 1,2,4-triazole-3-thiones has been studied, and the pathways of ion decay have been proposed. researchgate.net Hard ionization techniques can lead to the cleavage of single bonds within the heterocyclic rings and attached substituents. dergipark.org.tr The analysis of these fragment ions allows for the verification of the different structural units within the molecule. For instance, the fragmentation of a bis-1,2,4-triazole-3-thiol showed significant weakening of single bonds in the second triazole ring and the pyridine (B92270) ring under electron impact. dergipark.org.tr
Electronic Spectroscopy: UV-Visible Studies for Electronic Transitions and Solvatochromism
UV-Visible spectroscopy provides information about the electronic transitions within the molecule and how these are influenced by the surrounding solvent environment (solvatochromism).
Electronic Transitions: The UV-visible spectra of this compound derivatives, typically recorded in solvents like DMSO or methanol, exhibit characteristic absorption bands. scispace.comnepjol.info These bands correspond to π → π* and n → π* electronic transitions. For example, in some derivatives, bands in the shorter wavelength region (around 220-240 nm) are attributed to n → π* transitions, while those at longer wavelengths (above 250 nm) are assigned to π → π* transitions. researchgate.net The presence of the C=S chromophore and the conjugated system of the triazole ring are responsible for these absorptions.
Solvatochromism: The position of the absorption maxima can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. Studies on related 1,2,4-triazoline-3-thiones have shown that the solvent effect is complex and depends on the nature of the substituents on the triazole ring. researchgate.net The study of solvatochromism using different protic and aprotic solvents can provide insights into the nature of the electronic ground and excited states of the molecule and its interactions with the solvent. researchgate.netsobiad.com
Interactive Table: UV-Visible Absorption Data for a 1,2,4-triazole-thione Derivative
| Compound | Solvent | λ_max (nm) | Type of Transition | Reference |
| 4-(Furan-2-yl-methyleneamino)-1H-1,2,4-triazole-5(4H)-thione | DMSO | 302, 309 | π→π* (aromatic C=C, azomethine C=N) | nepjol.info |
| 331 | n→π* (triazole C=N, C=S) | nepjol.info | ||
| 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | Not specified | 227, 232, 237 | n→π | researchgate.net |
| 255, 302 | π→π | researchgate.net |
Computational Chemistry and Quantum Mechanical Investigations of 1h 1,2,3 Triazole 5 4h Thione
Density Functional Theory (DFT) for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. Through DFT, researchers can predict geometries, energies, and a variety of molecular properties that govern the reactivity and behavior of compounds like 1H-1,2,3-Triazole-5(4H)-thione.
Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy state of a molecule. For the 1,2,3-triazole system, theoretical calculations have been employed to determine the most stable tautomeric forms and conformations. For instance, theoretical calculations at the B3LYP/6-31G* and B3LYP/6-311++G** levels have been used to assess the stability of different isomers of benzotriazole (B28993) derivatives. nih.gov
In studies on related 1,2,3-triazole-based benzothiazole (B30560) derivatives, DFT calculations using the B3LYP/6-31+G(d,p) level of theory have been applied to analyze the structural and electronic properties of the synthesized compounds. nih.gov Similarly, DFT studies on hybrids of 1,2,3-triazole and chiral Schiff bases involved obtaining optimized ground state geometries at the B3LYP-GD3/6–311++G(d,p) level of theory. nih.gov These studies confirm that the triazole ring itself is a planar system, a feature that influences its interaction with other molecules and its role in larger molecular constructs. nih.gov
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. acs.org
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org Computational studies on various 1,2,3-triazole derivatives have provided valuable data on these parameters. For example, in a study of 1,2,3-triazole and chiral Schiff base hybrids, the HOMO and LUMO were studied to understand the stability and reactivity of the compounds. nih.gov In one case, the HOMO and LUMO were found to be distributed over the entire molecule, with the HOMO being more delocalized. nih.gov For a series of these hybrids, the calculated HOMO-LUMO energy gaps ranged from 3.37 eV to 4.76 eV. nih.gov Another computational analysis of a 1,2,3-triazolyl ester of ketorolac (B1673617) revealed a HOMO-LUMO energy gap of 0.144 Hartree, indicating low hardness and high softness, which are properties related to reactivity. nih.gov
Table 1: Frontier Molecular Orbital Energy Gaps for Selected 1,2,3-Triazole Derivatives
| Compound | HOMO-LUMO Energy Gap (ΔE) | Reference |
|---|---|---|
| 1,2,3-Triazole-Chiral Schiff Base Hybrid 1 | 4.64 eV | nih.gov |
| 1,2,3-Triazole-Chiral Schiff Base Hybrid 2 | 4.68 eV | nih.gov |
| 1,2,3-Triazole-Chiral Schiff Base Hybrid 3 | 4.28 eV | nih.gov |
| 1,2,3-Triazole-Chiral Schiff Base Hybrid 4 | 3.37 eV | nih.gov |
| 1,2,3-Triazolyl ester of ketorolac (15K) | 0.144 Hartree (~3.92 eV) | nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.
In studies of 1,2,3-triazole hybrids, MEP analysis has been used to identify these reactive areas. nih.govresearchgate.net For instance, in one analysis, the positive potential sites were found around one part of a hybrid molecule, while negative potential sites were located around the triazole portion, indicating the likely sites for molecular interactions. researchgate.net This information is critical for understanding how the molecule might interact with biological targets or other reagents.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hybridization, and intramolecular interactions, such as hydrogen bonding. While specific NBO analysis data for this compound is not prominent in the reviewed literature, this method is widely applied to heterocyclic systems. For example, in a study of novel 1,2,4-triazole (B32235) derivatives, NBO analysis was used to investigate their nonlinear optical properties. nih.gov Such analysis for this compound would be expected to reveal the nature of the C=S bond, the distribution of electron density across the triazole ring, and the specific atomic charges, which are fundamental to its reactivity.
Theoretical Investigations of Reaction Pathways and Mechanisms
Computational chemistry plays a vital role in mapping out the reaction mechanisms for the synthesis of complex molecules. The synthesis of the 1,2,3-triazole ring is a well-studied area, with the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne being a primary method. rsc.org The copper(I)-catalyzed version of this reaction, known as "click chemistry," is particularly noted for its high regioselectivity, yielding 1,4-disubstituted 1,2,3-triazoles. rsc.orgresearchgate.net
Theoretical studies help to rationalize the observed outcomes of these reactions. For instance, mechanistic proposals, supported by crystallographic and experimental evidence, have been developed for the synthesis of multisubstituted 1,2,3-triazoles from β-carbonyl phosphonates and azides. nih.gov These computational models can explain the regioselectivity and efficiency of the reaction under specific conditions, such as the use of cesium carbonate in DMSO. nih.gov Such investigations are crucial for optimizing synthetic routes and designing new pathways to novel triazole derivatives.
Advanced Computational Approaches: Molecular Dynamics and QSAR (if relevant to chemical activity/structure relationships)
Advanced computational methods like Molecular Dynamics (MD) simulations and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery and materials science for linking molecular structure to function.
MD simulations provide insights into the dynamic behavior of a molecule and its complexes over time. For example, MD simulations were used to confirm the stable binding of a 1,2,3-triazolyl ester of ketorolac to its target protein, PAK1, supporting its potential as a selective inhibitor. nih.gov Similarly, molecular docking and simulation studies have been used to support the anticancer and antimicrobial data of 1,2,3-triazole tethered thymol-1,3,4-oxadiazole conjugates. nih.gov
QSAR is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov It is used to build models that can predict the activity of new, unsynthesized compounds. Several QSAR studies have been performed on 1,2,3-triazole derivatives to understand their potential as anticancer agents. nih.gov In one such study, QSAR models were successfully constructed for a series of 32 1,2,3-triazole derivatives against four cancer cell lines, demonstrating acceptable predictive performance. nih.gov These models help in identifying the key structural features responsible for the observed biological activity, thereby guiding the design of more potent compounds.
Chemical Reactivity and Mechanistic Studies of 1h 1,2,3 Triazole 5 4h Thione
Reactions Involving the Triazole Ring System
The 1,2,3-triazole ring is generally stable due to its aromatic character. researchgate.net However, it can participate in both nucleophilic and electrophilic reactions, often influenced by the substituents on the ring.
Nucleophilic Reactions: The triazole ring itself is relatively electron-rich, but the presence of the thione group can influence its reactivity. Nucleophilic attack can occur, particularly in derivatized forms of the molecule. For instance, the nitrogen atoms in the ring can act as nucleophiles.
Electrophilic Reactions: Triazoles are generally resistant to electrophilic attack unless there are strong electron-donating groups attached to the ring. bhu.ac.in The presence of multiple nitrogen atoms in the ring tends to decrease the electron density, making electrophilic substitution challenging. bhu.ac.in However, reactions such as N-alkylation can occur at the ring nitrogen atoms using various alkylating agents. bhu.ac.in
Reactivity of the Thione Functional Group (C=S)
The thione (C=S) group is a dominant site of reactivity in 1H-1,2,3-triazole-5(4H)-thione. It readily undergoes S-alkylation and can exist in tautomeric equilibrium with its thiol form, although the thione form is generally more stable in the solid state. researchgate.netiucr.orgnih.gov
S-Alkylation: The sulfur atom of the thione group is a soft nucleophile and readily reacts with electrophiles like alkyl halides in a basic medium to form S-alkylated derivatives. mdpi.comnuph.edu.ua This reaction is a common strategy for functionalizing the triazole scaffold. mdpi.com
Thione-Thiol Tautomerism: The compound can exist in two tautomeric forms: the thione form and the thiol form (1H-1,2,3-triazole-5-thiol). Spectroscopic data often confirm the predominance of the thione tautomer. vulcanchem.com This tautomerism is crucial for its reactivity, as the thiol form can participate in reactions typical of thiols.
Below is an interactive data table summarizing the reactivity of the thione group.
| Reaction Type | Reagents | Product Type | Reference |
| S-Alkylation | Alkyl halides, Cesium carbonate | S-alkylated 1,2,4-triazole-3-thiol derivatives | mdpi.com |
| Cyclization | α-Halo ketones | Triazolothiadiazines | researchgate.net |
| Condensation | Aromatic aldehydes | Schiff bases | nih.gov |
Mechanistic Elucidation of Key Synthetic and Derivatization Reactions
The synthesis of the 1,2,4-triazole-5-thione core and its subsequent derivatization often involve multi-step processes. A common synthetic route involves the cyclization of thiosemicarbazide (B42300) derivatives. innovareacademics.injrespharm.com For instance, acyl/aroyl substituted thiosemicarbazides can be synthesized and then cyclized in a basic solution to form the triazole-5-thione ring. jrespharm.com
Derivatization reactions often exploit the reactivity of the thione group. For example, the reaction with α-haloketones proceeds via initial S-alkylation, followed by an intramolecular cyclization to yield fused heterocyclic systems like triazolothiadiazines. researchgate.net The formation of Schiff bases occurs through the condensation of an amino-substituted triazolethione with various aldehydes. evitachem.comevitachem.com
Photochemical and Thermal Transformations of this compound
While 1,2,3-triazoles are generally stable, they can undergo thermal and photochemical reactions under forcing conditions, which may lead to the extrusion of molecular nitrogen. bhu.ac.in The specific photochemical and thermal behavior of this compound itself is not extensively detailed in the provided search results. However, studies on related 1,2,4-triazole-3-thiones have shown that irradiation can lead to photocyclization and photodesulfurization reactions, particularly when substituted with a photolabile group like a halobenzyl moiety. researchgate.net These reactions can proceed through singlet and triplet excited states. researchgate.net
Detailed research findings on these transformations are summarized in the table below.
| Transformation | Conditions | Products | Mechanism Highlights | Reference |
| Photocyclization/Photodesulfurization | Irradiation in base (e.g., CH3CN/NaOH) | Triazolo[3,4-b]-1,3(4H)-benzothiazines and desulfurized triazoles | Involves intramolecular electron transfer; proceeds via singlet and triplet energy levels. | researchgate.net |
| Desulfurization | Benzophenone sensitized photolysis | Desulfurized triazoles | --- | researchgate.net |
| Thermal Reactions | Forcing conditions | Nitrogen extrusion possible | Can proceed via iminocarbene, zwitterion, or diradical intermediates depending on substituents. | bhu.ac.in |
Coordination Chemistry and Supramolecular Assemblies of 1h 1,2,3 Triazole 5 4h Thione Ligands
Principles of Ligand Design Utilizing the 1H-1,2,3-Triazole-5(4H)-thione Moiety
The design of ligands incorporating the this compound moiety is predicated on its inherent electronic and structural properties. The triazole ring itself is a stable aromatic system, and the thione group introduces a soft donor atom (sulfur) alongside the harder nitrogen donors of the ring. This combination of donor atoms allows for coordination with a wide range of metal ions.
Functionalization of the this compound core is a key strategy in ligand design. By attaching various substituents to the triazole ring, the steric and electronic properties of the resulting ligand can be fine-tuned. This, in turn, influences the coordination geometry and stability of the resulting metal complexes. For instance, the introduction of bulky groups can control the nuclearity of the complex, favoring the formation of discrete molecules over coordination polymers.
Synthesis and Characterization of Metal Complexes with Triazole-Thione Ligands
The synthesis of metal complexes with this compound-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.
Coordination with Transition Metals
This compound and its derivatives readily form complexes with a variety of transition metals, including ruthenium and zinc. vulcanchem.com The thione group (C=S) and adjacent amino groups can act as bidentate ligands to coordinate with these metals. vulcanchem.com The resulting complexes have been investigated for their potential applications, with some showing promising antitumor and antifungal properties. vulcanchem.com
Coordination with Main Group Metals
While the coordination chemistry of this compound with transition metals is more extensively studied, it also has the potential to coordinate with main group metals. The presence of both hard (nitrogen) and soft (sulfur) donor atoms allows for versatile binding to a range of main group metal ions, which have varying hardness according to Pearson's Hard and Soft Acids and Bases (HSAB) theory. The specific coordination mode would depend on the nature of the main group metal and the reaction conditions.
Diverse Coordination Modes and Binding Site Analyses (N, S, and Mixed Chelation)
The this compound ligand can exhibit a variety of coordination modes, a facet that is central to its utility in coordination chemistry. The most common modes involve coordination through the exocyclic sulfur atom and one or more of the nitrogen atoms of the triazole ring.
Monodentate Coordination: The ligand can coordinate to a metal center through either the sulfur atom or a nitrogen atom.
Bidentate Chelation: The ligand can form a chelate ring by coordinating to a metal center through both a nitrogen atom and the sulfur atom. This N,S-chelation is a common binding mode.
Bridging Coordination: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This can occur through various combinations of its donor atoms.
The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the ligand, the counter-ion, and the solvent used in the synthesis.
Construction of Supramolecular Frameworks and Coordination Polymers
The ability of this compound-based ligands to act as bridging ligands is key to the construction of supramolecular frameworks and coordination polymers. By connecting multiple metal centers, these ligands can give rise to one-, two-, or three-dimensional networks with diverse topologies and properties. The resulting materials can exhibit interesting properties such as porosity, catalysis, and luminescence, which are dependent on the specific combination of the ligand and the metal ion.
Theoretical and Experimental Studies on Metal-Ligand Interactions
Both theoretical and experimental studies have been employed to understand the nature of the metal-ligand interactions in complexes of this compound.
Experimental studies , such as X-ray crystallography, provide precise information about bond lengths and angles, confirming the coordination modes. Spectroscopic techniques like IR and NMR provide insights into the electronic environment of the donor atoms upon coordination.
Advanced Applications of 1h 1,2,3 Triazole 5 4h Thione in Materials Science
Integration into Polymeric Materials and Macromolecular Structures
The incorporation of 1H-1,2,4-triazole-5(4H)-thione derivatives into polymer backbones imparts unique functionalities, such as metal chelation and enhanced thermal stability. Researchers have successfully integrated this moiety into various polymeric systems, both through covalent bonding and as functional pendants.
One significant application involves the functionalization of resins for environmental remediation. A derivative, 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (HTT), was covalently bonded to Amberlite XAD-16 resin. mdpi.com This was achieved by nitrating the resin, reducing it to an amino group, and then coupling it with the triazole ligand via an azo spacer. mdpi.com The resulting functionalized polymer demonstrated high efficiency in the separation and pre-concentration of heavy metal ions like lead (Pb) and cadmium (Cd) from water samples, indicating rapid sorption kinetics. mdpi.com
In another approach, novel polythiophenes containing 4-phenyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione have been synthesized. vnu.edu.vn These materials are part of a growing class of conductive polymers where the triazole unit can modify the electronic and physical properties of the macromolecule. The synthesis of polymers containing this scaffold opens avenues for developing new materials for electronic and optoelectronic devices. vnu.edu.vn
| Polymer System | Triazole Derivative | Method of Integration | Key Finding/Application | Reference |
|---|---|---|---|---|
| Amberlite XAD-16 Resin | 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (HTT) | Covalent coupling via an azo spacer | Highly efficient for pre-concentration and separation of Pb(II) and Cd(II) ions from aqueous solutions. | mdpi.com |
| Polythiophene | 4-phenyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione | Incorporation into the polymer structure during synthesis | Creates novel conductive polymers with potentially tailored optoelectronic properties. | vnu.edu.vn |
Role in Functional Materials Development
The inherent chemical characteristics of the 1,2,4-triazole-5(4H)-thione ring system are instrumental in the development of advanced functional materials, particularly those with specific optical, electronic, and self-assembly properties.
Optical and Electronic Properties: Derivatives of 1,2,4-triazole-5(4H)-thione are known to form coordination compounds with interesting optical properties. nih.gov For instance, cadmium(II) polymers synthesized with 1H-1,2,4-triazole-3-thiol exhibit strong photoluminescence, with emissions ranging from blue to orange in the solid state. acs.org The specific emission wavelengths and fluorescence lifetimes are influenced by the coordination environment and structural factors of the resulting material. acs.org The electronic properties can also be tuned. Studies on various derivatives have explored their fundamental structural aspects and optimized geometries, which are crucial for determining their electronic behavior. researchgate.net The electronic absorption peaks for 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, for example, have been experimentally identified at 227, 232, 237, 255, and 302 nm. researchgate.net
Self-Assembly: The ability of 1,2,4-triazole-5(4H)-thione molecules to self-assemble into supramolecular structures is a key feature for materials design. This process is primarily driven by strong intermolecular hydrogen bonds and π–π stacking interactions. In the solid state, molecules are often linked into well-ordered arrangements. For example, 3-ethyl-1H-1,2,4-triazole-5(4H)-thione molecules are linked by N—H⋯N and N—H⋯S hydrogen bonds, forming chains that are further stabilized by π–π stacking between the triazole rings. nih.gov Similarly, other derivatives form centrosymmetric dimers through intermolecular N—H⋯S hydrogen bonds. iucr.org This predictable self-assembly is foundational for creating crystalline materials and liquid crystals.
| Derivative | Primary Interaction | Resulting Supramolecular Structure | Reference |
|---|---|---|---|
| 3-ethyl-1H-1,2,4-triazole-5(4H)-thione | N—H⋯N and N—H⋯S hydrogen bonds, π–π stacking | Chains running along the crystallographic axis | nih.gov |
| 3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione | N—H⋯S hydrogen bonds | Centrosymmetric dimers | iucr.org |
| 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione | N—H⋯S hydrogen-bond interactions | Chains along the a-axis | researchgate.net |
| 4-benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione | O—H⋯S, N—H⋯S, N—H⋯O hydrogen bonds; π–π stacking | Clusters linked by water molecules | nih.gov |
Surface Functionalization and Thin Film Applications
The strong affinity of the thione/thiol group for metal surfaces makes 1,2,4-triazole-5(4H)-thione derivatives excellent candidates for surface functionalization and the creation of protective thin films. This is particularly evident in the field of corrosion inhibition.
These compounds can adsorb onto a metal surface, such as copper, forming a self-assembled protective film that inhibits corrosion. ijcsi.pro Derivatives like 5-Phenyl-4H-1,2,4-triazole-3-thiol act as mixed-type inhibitors, slowing down both the anodic and cathodic reactions of the corrosion process. ijcsi.pro The technique leverages the self-assembly of these molecules to create well-ordered organic films, which presents a promising and controllable method for anti-corrosion protection. ijcsi.pro The combination of self-assembly with click-chemistry reactions on surfaces further enhances the robustness and protective efficiency of these films. ijcsi.pro
Contribution to Hybrid Material Systems
1,2,4-Triazole-5(4H)-thione is a valuable ligand for constructing hybrid organic-inorganic materials, such as coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a versatile bridging ligand, coordinating through its nitrogen and sulfur atoms, allows for the design of multidimensional structures.
A notable example is the synthesis of a hybrid system of cadmium(II) polymers using 1H-1,2,4-triazole-3-thiol (HtrzSH). acs.org In these materials, the triazole ligand exhibits remarkable coordination versatility, adopting multiple bridging modes to create novel luminescent complexes with structures ranging from 1D chains to 3D frameworks. acs.org The anions present in the reaction medium can induce this versatility, leading to materials with different dimensionalities and properties. acs.org
Furthermore, the integration of these triazole derivatives with other materials, such as in the functionalization of polymer resins, creates hybrid systems with synergistic properties. mdpi.com The resulting material combines the structural integrity of the polymer with the specific functionality of the triazole, such as selective metal ion binding. mdpi.com The development of nanocomposites, for example using Ag2S/RHA-MCM-41, for the synthesis of fused azo-linked 1,2,4-triazole-3-thione derivatives also points to the creation of advanced hybrid catalytic systems. iau.ir
Catalysis and Reaction Engineering Involving 1h 1,2,3 Triazole 5 4h Thione
Role of 1H-1,2,3-Triazole-5(4H)-thione in Organic Catalysis
While direct applications of this compound as an organocatalyst are not extensively documented, its derivatives have shown significant promise. The acidic nature of the N-H proton and the hydrogen-bonding capabilities of the triazole ring and the thione group are key to its potential catalytic activity. These features can be exploited in reactions that benefit from proton transfer or hydrogen-bond-donating catalysis.
Derivatives of the closely related isomer, 1,2,4-triazole-5-thione, have been successfully employed as organocatalysts. For instance, (S)-proline-derived organocatalysts incorporating a 1,2,4-triazolyl-5-thione moiety have been shown to be highly efficient in asymmetric aldol (B89426) reactions. mdpi.com In these systems, the triazole moiety is thought to act as a hydrogen bridge inducer, anchoring the electrophilic aldehyde for the reaction. mdpi.com This suggests a potential for this compound and its derivatives to function similarly in promoting various organic transformations.
Application as Ligands in Metal-Catalyzed Transformations
The this compound scaffold is an excellent candidate for ligand design in metal-catalyzed reactions due to the presence of multiple coordination sites. The three nitrogen atoms of the triazole ring and the exocyclic sulfur atom can all coordinate to metal centers. uq.edu.auresearchgate.net The ability of the triazole ring to act as a versatile N-donor ligand has been widely recognized since the advent of "click chemistry". uq.edu.au
Research on the coordination chemistry of 1H-1,2,3-triazole-4,5-dithiolates, which are structurally similar to the deprotonated form of this compound, has demonstrated their ability to form stable complexes with a range of transition metals, including Ni(II), Pd(II), Pt(II), and Co(III). mdpi.com These complexes are formed through coordination with the dithiolate unit, highlighting the strong affinity of the sulfur atoms for metal centers. mdpi.com The electronic properties of these metal complexes can be tuned by varying the substituents on the triazole ring, which in turn can influence their catalytic activity. mdpi.com
While specific catalytic applications of metal complexes derived from this compound are still an emerging area of research, the broader class of 1,2,3-triazole-based ligands has been successfully used in various catalytic transformations. wvu.edu The strong σ-donating ability of the triazole ring, combined with the soft nature of the thione sulfur atom, makes these ligands suitable for stabilizing metal centers in different oxidation states, a key requirement for many catalytic cycles.
| Ligand System | Metal Center | Catalytic Application | Reference |
| 1H-1,2,3-Triazole-4,5-dithiolate | Ni(II), Pd(II), Pt(II), Co(III) | Potential for various catalytic transformations | mdpi.com |
| P,N,N pincer-type 1,2,3-triazole | Pd, Ni, Au | Explored for organic transformations | wvu.edu |
| 2-(1-R-1H-1,2,3-triazol-4-yl)pyridines | Various | Hydroformylation, intramolecular hydroamination | rsc.org |
Heterogeneous Catalysis Utilizing Immobilized Triazole-Thione Structures
The development of heterogeneous catalysts is a crucial area of research aimed at improving catalyst recyclability and simplifying product purification. researchgate.net The this compound scaffold can be readily functionalized, allowing for its immobilization onto solid supports to create robust heterogeneous catalysts.
Mesoporous silica (B1680970) materials, such as SBA-15, have been used as supports for organocatalysts and metal complexes. mdpi.comhuji.ac.il For example, (S)-proline-derived organocatalysts containing a 1,2,4-triazolyl-5-thione moiety have been successfully supported on mesoporous commercial silica. These heterogeneous catalysts proved to be highly efficient and recyclable in asymmetric aldol reactions. mdpi.com Similarly, ruthenium(II) complexes of 1,2,3-triazoles have been anchored onto SBA-15, creating a highly efficient heterogeneous catalyst for multicomponent click cycloaddition reactions and hydrogen transfer reactions. huji.ac.il
The "click chemistry" approach, which often utilizes 1,2,3-triazole formation, provides a straightforward method for covalently attaching these catalytic moieties to solid supports. huji.ac.il This strategy ensures the stability of the catalyst and prevents leaching of the active species into the reaction medium. The immobilization of this compound or its metal complexes on supports like polymers or silica could lead to the development of novel, reusable catalysts for a variety of organic transformations. mdpi.com
| Catalyst System | Support Material | Reaction Catalyzed | Reference |
| (S)-proline-derived 1,2,4-triazolyl-5-thione | Mesoporous silica | Asymmetric aldol reaction | mdpi.com |
| Ru(II)-1,2,3-triazole complex | SBA-15 | Multicomponent click cycloaddition, Hydrogen transfer | huji.ac.il |
| Pd@click-Fe3O4/chitosan | Magnetic nanoparticles | Carbonylation, Suzuki cross-coupling | researchgate.net |
Mechanistic Investigations of Catalytic Cycles and Selectivity
Understanding the mechanistic details of catalytic cycles is fundamental for the rational design of more efficient and selective catalysts. For catalysts based on this compound, the interplay between the triazole ring and the thione group in coordinating to a metal center is a key aspect of the catalytic mechanism.
In metal-catalyzed reactions, the triazole moiety can act as a bidentate or monodentate ligand, coordinating through its nitrogen atoms. uq.edu.au The thione group provides an additional coordination site through the sulfur atom. The specific coordination mode will depend on the metal center, the other ligands present, and the reaction conditions.
For catalytic systems involving the thione group, the thiolate form is often the active species in coordinating to the metal center. mdpi.com The ability of the triazole-thiolate pharmacophore to interact with zinc ions in the active site of metallo-β-lactamases has been demonstrated, highlighting the critical role of this moiety in metal binding. mdpi.com In a catalytic context, this strong metal-ligand interaction can stabilize the catalytic species and influence the selectivity of the reaction. The regioselectivity of reactions catalyzed by metal complexes of 1,2,3-triazoles is often dictated by the coordination geometry and the electronic environment around the metal center, which is directly influenced by the triazole-based ligand. rsc.org
Emerging Research Frontiers and Future Directions in 1h 1,2,3 Triazole 5 4h Thione Chemistry
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of 1,2,3-triazole derivatives is evolving towards more environmentally friendly and efficient methods. researchgate.net Green chemistry principles are being integrated to reduce the environmental impact of these syntheses by utilizing green solvents, bio-based starting materials, and alternative energy sources like microwave and ultrasound. researchgate.netnih.gov
Key advancements in synthetic approaches include:
One-Pot, Two-Step Synthesis: A notable development is a one-pot, two-step method for synthesizing 3,4-disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones. This process involves the addition of alkyl/aryl isothiocyanates to substituted hydrazides in ethanol, followed by refluxing the intermediate in a sodium hydroxide (B78521) solution. jrespharm.comresearchgate.net This method has demonstrated higher product yields and reduced solvent usage, with the reaction completing within 6 hours. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has been effectively used for the synthesis of various triazole-thione derivatives, offering a faster and more efficient alternative to conventional heating methods. researchgate.netnih.gov
Enzymatic Synthesis: The use of enzymes, such as E. coli purine (B94841) nucleoside phosphorylase, is being explored for the synthesis of nucleoside analogues of 1,2,4-triazole-3-thione derivatives. nih.gov This biocatalytic approach offers high selectivity and sustainability. nih.gov
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a powerful tool for constructing 1,2,3-triazole rings. tandfonline.comnih.gov This method is known for its high regioselectivity and mild reaction conditions. researchgate.net
| Synthetic Method | Key Features | Advantages |
| One-Pot Synthesis | Combines multiple reaction steps without isolating intermediates. jrespharm.comresearchgate.net | Increased efficiency, reduced waste and solvent usage. jrespharm.comresearchgate.net |
| Microwave-Assisted | Utilizes microwave energy to accelerate reactions. researchgate.netnih.gov | Faster reaction times, often higher yields. nih.gov |
| Enzymatic Synthesis | Employs enzymes as catalysts. nih.gov | High selectivity, mild and sustainable conditions. nih.gov |
| Click Chemistry | Utilizes highly efficient and specific reactions like CuAAC. tandfonline.comnih.gov | High yields, regioselectivity, and broad applicability. researchgate.net |
Exploration of Novel Reactivity Pathways and Transformations
The 1H-1,2,3-triazole-5(4H)-thione scaffold possesses multiple reactive sites, making it a versatile platform for a variety of chemical transformations. The thione group is particularly important for the biological activity of many of its derivatives. jrespharm.com
Researchers are actively exploring the following reactivity pathways:
Tautomerism: The 1,2,4-triazole-3-thione core exists in thione-thiol tautomeric forms. The predominance of the thione form in both solid and solution states has been confirmed by spectroscopic methods like 1H-NMR. nih.govjrespharm.com This tautomerism is crucial as it influences the molecule's reactivity and interaction with biological targets. zsmu.edu.ua
S-Alkylation and N-Alkylation: The thione and nitrogen atoms of the triazole ring are nucleophilic and can readily undergo alkylation reactions. For instance, S-alkylation followed by oxidation is a key step in the synthesis of novel fused heterocyclic systems like 2H-thiazolo[4,5-d] tandfonline.comzsmu.edu.uazsmu.edu.uatriazole. rsc.org
Cyclization and Condensation Reactions: The triazole-thione moiety can participate in cyclization and condensation reactions to form a wide array of fused and substituted heterocyclic compounds. For example, reaction with hydrazonoyl bromides can yield novel triazole derivatives. nih.gov Similarly, condensation with aldehydes leads to the formation of Schiff bases. researchgate.net
Formation of Mannich Bases: The thione can react with formaldehyde (B43269) and an amine (such as N-methylpiperazine or N-phenylpiperazine) in a Mannich reaction to produce N-Mannich bases, which are of interest in drug development. zsmu.edu.uaresearchgate.net
Integration of Advanced Computational and Experimental Techniques for Predictive Chemistry
The synergy between computational and experimental chemistry is accelerating the discovery and development of new this compound derivatives. Density Functional Theory (DFT) calculations are widely used to predict the structural, electronic, and reactive properties of these molecules. dntb.gov.uaacs.org
Key applications of these integrated techniques include:
Tautomerism Studies: DFT calculations have been employed to study the thione-thiol tautomerism, confirming the greater stability of the thione form in the gas phase and aprotic solvents. zsmu.edu.ua These studies also predict the effect of different solvents on the tautomeric equilibrium. zsmu.edu.ua
Structure-Activity Relationship (SAR) Analysis: Molecular docking and DFT are used to understand the interactions of triazole-thione derivatives with biological targets, such as enzymes. acs.orgmdpi.com This helps in explaining the experimental biological activities and guiding the design of more potent compounds. acs.org For example, docking studies have provided insights into how these molecules bind to the active sites of enzymes like metallo-β-lactamases. nih.gov
Prediction of Spectroscopic Properties: Computational methods like GIAO/DFT are used to calculate NMR chemical shifts (13C and 15N), which can then be compared with experimental data to confirm the structures of synthesized compounds and their predominant tautomeric forms. dntb.gov.uanih.gov
Reactivity Prediction: DFT calculations provide information about the frontier molecular orbitals (HOMO and LUMO), which helps in understanding the chemical reactivity and kinetic stability of the molecules. zsmu.edu.ua
| Computational Method | Application in Triazole-Thione Research |
| Density Functional Theory (DFT) | Studying tautomerism, predicting reactivity, and calculating spectroscopic properties. dntb.gov.uaacs.org |
| Molecular Docking | Investigating the binding modes of triazole-thione derivatives with biological targets. mdpi.comnih.gov |
| GIAO (Gauge-Including Atomic Orbital) | Calculating NMR chemical shifts to aid in structure elucidation. dntb.gov.uanih.gov |
Design and Synthesis of Multifunctional Triazole-Thione Systems
The versatility of the this compound scaffold allows for its incorporation into larger, multifunctional molecular architectures. This is achieved by linking the triazole-thione core to other bioactive heterocyclic systems or functional groups.
Examples of such multifunctional systems include:
Hybrid Molecules: Researchers have synthesized hybrid compounds that combine the 1,2,3-triazole-thione moiety with other heterocycles like tetrahydropyrimidinone, tandfonline.com indole, ontosight.ai and carbazole. acs.org This molecular hybridization strategy aims to create new molecules with enhanced or synergistic biological activities. researchgate.net
Fused Heterocyclic Systems: The triazole-thione ring can be used as a precursor for the synthesis of fused heterocyclic systems. A notable example is the synthesis of 2H-thiazolo[4,5-d] tandfonline.comzsmu.edu.uazsmu.edu.uatriazole, a novel heteroaromatic system with potential applications in medicinal chemistry. rsc.org
Derivatives with Diverse Substituents: A wide range of substituents can be introduced at various positions of the triazole-thione ring to modulate its physicochemical and biological properties. This includes the synthesis of Schiff bases, researchgate.net thioether derivatives, capes.gov.br and compounds with hydrazone moieties. nih.gov
Prospects in Interdisciplinary Research Domains
The unique structural features and diverse biological activities of this compound derivatives position them as promising candidates for a variety of interdisciplinary research applications.
Medicinal Chemistry: This is the most explored area, with numerous studies reporting the potential of these compounds as antimicrobial, jrespharm.com antifungal, jrespharm.com anticancer, tandfonline.comjrespharm.com anti-inflammatory, researchgate.net and anticonvulsant agents. nih.gov The thione group is often crucial for these activities, particularly in the inhibition of enzymes like metallo-β-lactamases. mdpi.comnih.gov
Materials Science: While less explored, the coordination properties of the triazole-thione scaffold, with its N and S donor atoms, make it suitable for the construction of coordination polymers and metal-organic frameworks with potential optical or catalytic properties. nih.gov
Agrochemicals: The structural similarity of triazoles to existing fungicides and herbicides suggests that this compound derivatives could be explored for applications in agriculture.
The ongoing research into innovative synthesis, reactivity, and computational modeling of this compound and its derivatives is set to expand their applications further, solidifying their importance in both fundamental and applied chemical sciences.
Q & A
Basic: What experimental methods are recommended for determining the molecular structure of 1H-1,2,3-triazole-5(4H)-thione derivatives?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example, the structure of 3-amino-1H-1,2,4-triazole-5(4H)-thione was resolved using SHELXL refinement, yielding a mean C–C bond length of 0.004 Å and R factor = 0.040 . Complementary techniques like IR and NMR spectroscopy should be used to validate functional groups (e.g., thione C=S stretching at ~1250 cm⁻¹ in IR) and proton environments . Software tools such as ORTEP-3 or WinGX can visualize and refine crystallographic data .
Advanced: How can researchers resolve contradictions in structural data between crystallographic and spectroscopic results?
Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. For instance, thione-thiol tautomerism in triazole derivatives can lead to conflicting NMR and X-ray data. To address this:
- Perform variable-temperature NMR to detect tautomeric equilibria.
- Use density functional theory (DFT) calculations to model energetically favorable tautomers .
- Cross-validate with high-resolution SC-XRD data refined via SHELXL, which accounts for disorder and thermal motion .
Basic: What are the standard synthetic routes for this compound derivatives?
Answer: A common method involves cyclocondensation of thiosemicarbazides under alkaline conditions. For example, refluxing N-substituted thiosemicarbazides with 2% NaOH yields triazolethiones via intramolecular cyclization . Microwave-assisted synthesis can reduce reaction times and improve yields. Characterization should include elemental analysis and mass spectrometry to confirm purity .
Advanced: How can regioselectivity challenges in triazolethione synthesis be addressed?
Answer: Regioselectivity is influenced by substituent electronic effects and reaction conditions. Strategies include:
- Using directing groups (e.g., pyridinyl or quinolinyl substituents) to stabilize intermediates .
- Employing catalytic systems like iodine or Cu(I) to favor 1,2,3-triazole formation over 1,2,4-isomers.
- Monitoring reaction progress with LC-MS to isolate kinetic vs. thermodynamic products .
Basic: How should researchers characterize the electronic properties of triazolethiones for biological applications?
Answer: UV-Vis spectroscopy paired with DFT calculations can elucidate electronic transitions. For example, solvent polarity effects on the thione moiety’s absorption maxima (λmax) reveal charge-transfer interactions . Cyclic voltammetry may assess redox behavior, critical for antioxidant activity studies .
Advanced: What methodologies are used to evaluate the antimicrobial efficacy of triazolethione derivatives?
Answer: Standard protocols include:
- Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria and fungi.
- Time-kill kinetics to determine bactericidal vs. bacteriostatic effects.
- Molecular docking to identify potential enzyme targets (e.g., dihydrofolate reductase) .
- Compare results with positive controls (e.g., ciprofloxacin hybrids) to benchmark activity .
Basic: How do solvent choices impact the synthesis and crystallization of triazolethiones?
Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may hinder crystallization. Ethanol/water mixtures are ideal for recrystallization due to controlled polarity. For SC-XRD, slow evaporation from DMSO:MeOH (1:1) often yields high-quality crystals .
Advanced: What strategies optimize triazolethiones as ligands in coordination chemistry?
Answer: Design considerations include:
- Introducing donor groups (e.g., pyridyl or thiadiazole) to enhance metal-binding affinity .
- Tuning ligand flexibility to stabilize diverse coordination geometries (e.g., octahedral vs. tetrahedral).
- Characterize complexes using single-crystal XRD, EPR, and magnetic susceptibility measurements .
Basic: How can researchers validate the purity of synthesized triazolethiones?
Answer: Combine chromatographic (HPLC, TLC) and spectroscopic methods:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity.
- ¹H/¹³C NMR : Check for absence of extraneous peaks (e.g., unreacted starting materials).
- Melting point analysis : Sharp melting ranges (<2°C variation) indicate homogeneity .
Advanced: How can structure-activity relationships (SAR) guide the design of bioactive triazolethiones?
Answer: SAR studies require:
- Systematic substitution : Vary substituents (e.g., halogenation, alkyl chains) to probe electronic and steric effects.
- In silico screening : Use molecular dynamics to predict binding affinities for targets like fungal CYP51 .
- Pharmacophore modeling : Identify critical moieties (e.g., thione sulfur for metal chelation) .
Basic: What computational tools are recommended for modeling triazolethione reactivity?
Answer: Gaussian or ORCA software for DFT calculations can:
- Optimize ground-state geometries.
- Simulate IR/NMR spectra for comparison with experimental data .
- Calculate Fukui indices to predict electrophilic/nucleophilic sites .
Advanced: How do solvent effects influence the spectroscopic properties of triazolethiones?
Answer: Solvent polarity alters electronic transitions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
